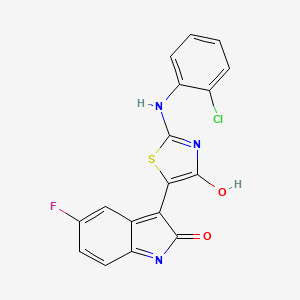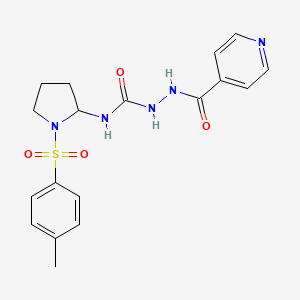![molecular formula C20H16FNO4 B2589430 1-(3-Ethoxyphenyl)-7-Fluor-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrol-3,9-dion CAS No. 877798-50-0](/img/structure/B2589430.png)
1-(3-Ethoxyphenyl)-7-Fluor-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrol-3,9-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Ethoxyphenyl)-7-fluoro-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno-pyrrole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a chromeno-pyrrole core with ethoxyphenyl and fluoro substituents, makes it an interesting subject for scientific research.
Wissenschaftliche Forschungsanwendungen
1-(3-Ethoxyphenyl)-7-fluoro-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have exhibited various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes
Biochemical Pathways
Similar compounds have been shown to influence a variety of pathways, leading to downstream effects such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Pharmacokinetics
The compound’s molecular formula is c34h37no6, and it has an average mass of 555661 Da . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Similar compounds have been shown to exhibit a range of biological activities, suggesting that this compound may have similar effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(3-Ethoxyphenyl)-7-fluoro-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. For instance, the yield of similar compounds has been shown to be influenced by reaction conditions . Additionally, side chains in organic π-conjugated materials, such as this compound, can impact far beyond solubility .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethoxyphenyl)-7-fluoro-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common method involves the condensation of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate with an aromatic aldehyde and an aliphatic amine . The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the chromeno-pyrrole core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Ethoxyphenyl)-7-fluoro-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of reduced chromeno-pyrrole derivatives.
Substitution: Formation of halogenated or other substituted derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Ethoxyphenyl)-1H-pyrrole-2,5-dione: A structurally similar compound with a pyrrole core.
2-alkyl-1-aryl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Another chromeno-pyrrole derivative with different substituents.
Uniqueness
1-(3-Ethoxyphenyl)-7-fluoro-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of the fluoro group can enhance its metabolic stability and bioavailability, making it a promising candidate for further research and development.
Eigenschaften
IUPAC Name |
1-(3-ethoxyphenyl)-7-fluoro-2-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FNO4/c1-3-25-13-6-4-5-11(9-13)17-16-18(23)14-10-12(21)7-8-15(14)26-19(16)20(24)22(17)2/h4-10,17H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBRCTVMLMOSOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2C3=C(C(=O)N2C)OC4=C(C3=O)C=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Tert-butyl-6-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)pyridazine](/img/structure/B2589354.png)
![[5-(4-chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate](/img/structure/B2589355.png)

![2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B2589361.png)
![5-methyl-8-octyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile](/img/structure/B2589362.png)
![Tert-butyl 2-amino-2-(2-bicyclo[2.2.1]heptanyl)propanoate](/img/structure/B2589363.png)
![4-Ethylamino-6-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid](/img/structure/B2589364.png)
![(Z)-ethyl 2-(5,7-dimethyl-2-((4-(morpholinosulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2589365.png)


